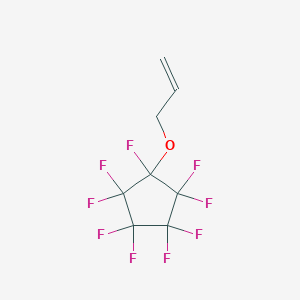
Allyloxy(nonafluoro)cyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyloxy(nonafluoro)cyclopentane: is a fluorinated organic compound with the chemical formula C8H5F9O . It is known for its unique structure, which includes a cyclopentane ring substituted with an allyloxy group and nine fluorine atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of allyloxy(nonafluoro)cyclopentane typically involves the reaction of cyclopentane derivatives with fluorinating agents and allyl alcohol. One common method includes the use of metal-catalyzed reactions to introduce the allyloxy group onto the cyclopentane ring. The reaction conditions often require controlled temperatures and pressures to ensure the selective introduction of the fluorine atoms .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The production process must ensure high purity and yield of the final product, often achieved through distillation and purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Allyloxy(nonafluoro)cyclopentane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the allyloxy group to an alcohol or alkane.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted cyclopentane derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: Allyloxy(nonafluoro)cyclopentane is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties. It is also employed in polymer chemistry to create materials with enhanced chemical resistance and stability .
Biology and Medicine: In biological research, this compound is studied for its potential as a fluorinated probe in imaging techniques. Its unique structure allows for the investigation of biological pathways and molecular interactions .
Industry: Industrially, this compound is used in the production of specialty chemicals and coatings that require high resistance to chemicals and environmental factors. It is also explored for its potential in electronic materials due to its unique electronic properties .
Wirkmechanismus
The mechanism of action of allyloxy(nonafluoro)cyclopentane involves its interaction with molecular targets through its fluorinated and allyloxy groups. These interactions can influence chemical reactivity and stability . The compound’s fluorine atoms can participate in hydrogen bonding and electrostatic interactions , affecting the overall molecular pathways .
Vergleich Mit ähnlichen Verbindungen
Perfluorocyclopentane: Similar in structure but lacks the allyloxy group.
Allyloxycyclopentane: Similar but without the fluorine atoms.
Nonafluorocyclopentane: Similar but without the allyloxy group
Uniqueness: Allyloxy(nonafluoro)cyclopentane is unique due to the combination of fluorine atoms and an allyloxy group on the cyclopentane ring. This combination imparts distinct chemical properties and reactivity that are not observed in the similar compounds listed above .
Eigenschaften
IUPAC Name |
1,1,2,2,3,3,4,4,5-nonafluoro-5-prop-2-enoxycyclopentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F9O/c1-2-3-18-8(17)6(13,14)4(9,10)5(11,12)7(8,15)16/h2H,1,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGYHRQDCGQPFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1(C(C(C(C1(F)F)(F)F)(F)F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F9O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














